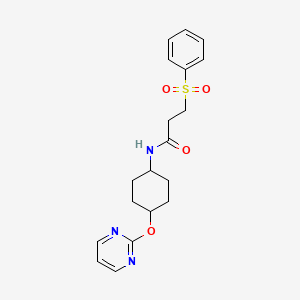
3-(phenylsulfonyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(phenylsulfonyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Phenylsulfonyl)-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of phenylsulfonyl derivatives with pyrimidine and cyclohexyl moieties. The synthesis typically employs techniques such as microwave-assisted reactions to enhance yield and reduce reaction time. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved, demonstrating the versatility of the phenylsulfonyl group in drug design .
Antimicrobial Activity
Research indicates that compounds containing the phenylsulfonyl group exhibit significant antimicrobial properties. A study on pyrazolo[1,5-a]pyrimidine derivatives showed that several compounds surpassed the activity of standard reference drugs against various bacterial and fungal strains. Notably, derivatives with a single sulfone group demonstrated greater efficacy than those with multiple sulfone groups .
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored extensively. A recent study assessed a series of pyrimidine-pyrazine-oxazole compounds for their anticancer activity against several cell lines (SiHa, A549, MCF-7). Compounds exhibited IC50 values indicating potent cytotoxic effects compared to established chemotherapeutics like etoposide .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenylsulfonyl and pyrimidine moieties significantly influence biological activity. For example:
- Hydrophobic Interactions : The size and nature of substituents on the phenyl ring are crucial for optimal interaction with target enzymes such as human heart chymase. Compounds with hydrophobic groups showed enhanced selectivity and potency .
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the sulfonyl moiety has been linked to improved inhibitory activity against cancer cell proliferation .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A series of derivatives were tested against multiple microbial strains, revealing that certain compounds exhibited MIC values as low as 0.5 µg/mL against resistant strains such as E. coli and S. aureus.
- Anticancer Studies : In vitro studies demonstrated that selected derivatives showed over 70% inhibition of cell growth in MCF-7 breast cancer cells at concentrations below 10 µM, suggesting strong potential for further development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| 3-(Phenylsulfonyl)-N-((1R,4R)-... | Antimicrobial | E. coli, S. aureus | 0.5 µg/mL |
| Pyrimidine-Pyrazine-Oxazole Derivative | Anticancer | MCF-7 | <10 µM |
| 3-(Phenylsulfonyl)-1-phenylimidazolidine-2,4-dione | Enzyme Inhibition | Human Heart Chymase | Specific IC50 not reported |
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-18(11-14-27(24,25)17-5-2-1-3-6-17)22-15-7-9-16(10-8-15)26-19-20-12-4-13-21-19/h1-6,12-13,15-16H,7-11,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQIZRZOXCYBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














